molecular formula C7H3F2NO3 B6311198 4-Fluoro-3-nitrobenzoyl fluoride, 98% CAS No. 2088943-19-3

4-Fluoro-3-nitrobenzoyl fluoride, 98%

Cat. No. B6311198
CAS RN: 2088943-19-3
M. Wt: 187.10 g/mol
InChI Key: NSQFGKYEZWJHBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-3-nitrobenzoyl fluoride, also known as 4-Fluoro-3-nitrobenzoyl chloride, is a chemical compound that has a wide range of applications in scientific research. It is a colorless liquid with a molecular weight of 209.06 g/mol and a boiling point of 78°C. It is soluble in water, alcohols, and ethers, and is used as a reagent in organic synthesis. 4-Fluoro-3-nitrobenzoyl fluoride has been used in a variety of applications, including as a fluorinating agent, protecting group, and in the synthesis of pharmaceuticals.

Scientific Research Applications

4-Fluoro-3-nitrobenzoyl fluoride, 98%itrobenzoyl fluoride has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, including antimalarials and nonsteroidal anti-inflammatory drugs. It has also been used in the synthesis of peptides, and as a fluorinating agent in the synthesis of fluorinated compounds. It has also been used as a protecting group in the synthesis of organic compounds.

Mechanism of Action

4-Fluoro-3-nitrobenzoyl fluoride, 98%itrobenzoyl fluoride is an electrophilic fluorinating agent that can be used to introduce a fluorine atom into organic compounds. It reacts with nucleophiles, such as alcohols and amines, to form a carbon-fluorine bond. This reaction is reversible, and can be used to introduce a fluorine atom into a compound without affecting the rest of the molecule.
Biochemical and Physiological Effects
This compounditrobenzoyl fluoride is not known to have any direct biochemical or physiological effects. It is used as a reagent in organic synthesis, and its presence in a compound is not expected to have any effect on the compound’s biochemical or physiological properties.

Advantages and Limitations for Lab Experiments

4-Fluoro-3-nitrobenzoyl fluoride, 98%itrobenzoyl fluoride has several advantages and limitations for use in lab experiments. It is a relatively stable compound, and is soluble in common solvents such as water, alcohols, and ethers. It is also non-toxic, and can be easily handled in the laboratory. However, it is a highly reactive compound, and should be handled with care.

Future Directions

There are several potential future directions for the use of 4-Fluoro-3-nitrobenzoyl fluoride, 98%itrobenzoyl fluoride. It could be used in the synthesis of fluorinated pharmaceuticals, or as a fluorinating agent in the synthesis of other organic compounds. It could also be used as a protecting group in the synthesis of peptides, or in the synthesis of fluorinated polymers. Additionally, it could be used in the synthesis of fluorescent probes for imaging applications.

Synthesis Methods

4-Fluoro-3-nitrobenzoyl fluoride, 98%itrobenzoyl fluoride can be synthesized by a variety of methods. One method involves the reaction of 4-fluorobenzoyl chloride with nitric acid in the presence of a catalyst. Another method involves the reaction of 4-fluorobenzoyl chloride with sodium nitrite in the presence of sulfuric acid. This method yields a higher yield of this compounditrobenzoyl fluoride than the first method.

properties

IUPAC Name

4-fluoro-3-nitrobenzoyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NO3/c8-5-2-1-4(7(9)11)3-6(5)10(12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQFGKYEZWJHBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)F)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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